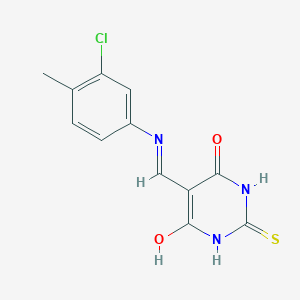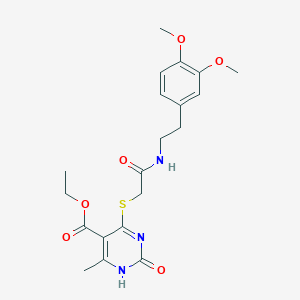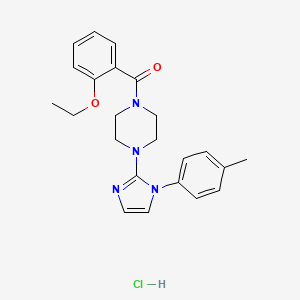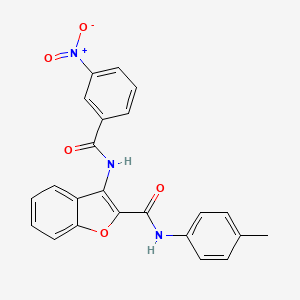
6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C28H26F2N2O3S and its molecular weight is 508.58. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Preclinical Pharmacology and Pharmacokinetics
One study explores the pharmacodynamic and pharmacokinetic properties of CERC-301, an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. The research aimed at developing a translational approach based on receptor occupancy to guide dose selection in clinical trials for major depressive disorder. This demonstrates the application of fluorinated compounds in investigating neurological conditions and the development of targeted therapies (Garner et al., 2015).
Drug-Drug Interaction Studies
Fluoroquinolone antibiotics, which share structural characteristics with the compound , have been studied for their potential to block neuromuscular transmission. This research is essential for understanding the safety and mechanism of action of fluoroquinolones, especially in conditions that compromise neuromuscular transmission, highlighting the broader applications of fluorinated compounds in safety pharmacology (Sieb, 1998).
Environmental and Health Impact Studies
The presence and impact of perfluorinated chemicals, structurally related to the compound of interest, in the environment and human health have been extensively studied. These studies provide crucial insights into the bioaccumulation, distribution, and potential health impacts of fluorochemicals, informing environmental health policies and practices (Kannan et al., 2004).
Metabolic and Excretion Profiles
Research on the disposition, metabolism, and excretion of SB-649868, an orexin receptor antagonist, in humans showcases the utility of fluorinated compounds in developing novel therapeutics for insomnia. This work highlights the importance of understanding the pharmacokinetics and metabolic pathways of new drugs for optimizing their efficacy and safety profiles (Renzulli et al., 2011).
Exposure Assessment and Toxicology
Studies assessing human exposure to polyfluoroalkyl chemicals and their toxicological implications contribute significantly to our understanding of the environmental and health impacts of these compounds. This research is pivotal in identifying sources of exposure, understanding the mechanisms of action, and developing strategies to mitigate potential health risks (Calafat et al., 2007).
Propriétés
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F2N2O3S/c1-19-6-5-7-22(14-19)36(34,35)27-18-32(17-20-8-10-21(29)11-9-20)25-16-26(31-12-3-2-4-13-31)24(30)15-23(25)28(27)33/h5-11,14-16,18H,2-4,12-13,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVUUPGDIPVZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B2980474.png)
![Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2980475.png)





![4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2980483.png)

![Methyl 3-[3-(trifluoromethyl)pyrazolyl]propanoate](/img/structure/B2980485.png)
![(2-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2980488.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2980496.png)